4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications
4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative with significant potential in synthetic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and explores its putative roles as an inhibitor of key bacterial enzymes, enoyl-ACP reductase and DNA gyrase B.
Core Concepts and Properties
4-Iodo-1H-pyrrole-2-carbaldehyde is a solid, five-membered heterocyclic compound distinguished by an iodine atom at the 4-position and a formyl group at the 2-position of the pyrrole ring.[1] Its molecular formula is C₅H₄INO, and it has a molecular weight of approximately 221 g/mol .[2] This compound is noted for its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where the iodine atom serves as a versatile handle for the introduction of various organic moieties.[3] In the solid state, it forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 33515-62-7 | [1] |
| Molecular Formula | C₅H₄INO | [2] |
| Molecular Weight | 220.996 g/mol | [1] |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 319.3 ± 27.0 °C | [1] |
| Flash Point | 146.9 ± 23.7 °C | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerator |
Synthesis of 4-Iodo-1H-pyrrole-2-carbaldehyde
Postulated Experimental Protocol:
Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF).[4]
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20 °C.[4]
-
After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes.[4]
-
Re-cool the mixture and add ethylene dichloride.[4]
-
Slowly add a solution of freshly distilled pyrrole in ethylene dichloride to the cooled mixture over one hour.[4]
-
After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[4]
-
Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.[4]
-
Reflux the mixture again for 15 minutes with vigorous stirring.[4]
-
After cooling, perform a liquid-liquid extraction with ether.[4]
-
Wash the combined organic layers with a saturated aqueous sodium carbonate solution and dry over an anhydrous salt.[4]
-
Remove the solvent under reduced pressure to obtain the crude 1H-pyrrole-2-carbaldehyde, which can be purified by recrystallization from petroleum ether.[4]
Step 2: Iodination of 1H-pyrrole-2-carbaldehyde
-
Dissolve 1H-pyrrole-2-carbaldehyde in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or H₂O₂), dropwise to the cooled solution. The direct iodination of pyrrole derivatives often proceeds readily due to the electron-rich nature of the pyrrole ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude 4-iodo-1H-pyrrole-2-carbaldehyde by column chromatography or recrystallization.
Spectral Properties
Detailed spectral data for 4-iodo-1H-pyrrole-2-carbaldehyde are not widely published. However, the expected spectral characteristics can be inferred from the data available for the parent compound, 1H-pyrrole-2-carbaldehyde, and the known effects of iodine substitution.
1H NMR Spectroscopy
The 1H NMR spectrum of 1H-pyrrole-2-carbaldehyde in acetone-d₆ shows signals for the aldehyde proton (~9.57 ppm), the NH proton (~11.41 ppm), and the pyrrole ring protons at approximately 7.24 ppm, 7.03 ppm, and 6.31 ppm.[5] For 4-iodo-1H-pyrrole-2-carbaldehyde, the proton at the 4-position would be absent. The signals for the remaining pyrrole protons at the 3- and 5-positions would likely experience a downfield shift due to the electron-withdrawing effect of the iodine atom.
13C NMR Spectroscopy
The 13C NMR spectrum of pyrrole shows signals at approximately 118 ppm and 108 ppm. In 4-iodo-1H-pyrrole-2-carbaldehyde, the carbon bearing the iodine atom would exhibit a significant upfield shift due to the heavy atom effect. The other carbon signals would be influenced by the electron-withdrawing nature of both the formyl and iodo substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-pyrrole-2-carbaldehyde shows characteristic peaks for the N-H stretching vibration, the C=O stretching of the aldehyde, and C-H and C-N stretching vibrations of the pyrrole ring.[6] For the 4-iodo derivative, the fundamental vibrational frequencies would be expected to shift due to the increased mass of the molecule and the electronic effects of the iodine substituent.
Mass Spectrometry
The mass spectrum of 1H-pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.[7] The mass spectrum of 4-iodo-1H-pyrrole-2-carbaldehyde would be expected to show a prominent molecular ion peak at m/z 221. A characteristic isotopic pattern for iodine would also be observed. Fragmentation would likely involve the loss of the iodine atom, the formyl group, and fragmentation of the pyrrole ring.
Potential Applications in Drug Development
Halogenated pyrrole derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research suggests that pyrrole-based compounds may act as inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and DNA gyrase B (GyrB).[8][9]
Inhibition of Enoyl-ACP Reductase
Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway of many bacteria, including Mycobacterium tuberculosis.[8] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Pyrrole-based compounds have been identified as potential inhibitors of this enzyme, often interacting with the active site and the NADH cofactor.[8] The presence of a halogen, such as iodine, on the pyrrole ring can enhance binding affinity and inhibitory activity.
References
- 1. 4-Iodo-1H-pyrrole-2-carbaldehyde | CAS#:33515-62-7 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 8. Design, synthesis, molecular docking and 3D-QSAR studies of potent inhibitors of enoyl-acyl carrier protein reductase as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
